molecular formula C17H27N3O3S B5182061 N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide

N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide

Cat. No. B5182061
M. Wt: 353.5 g/mol
InChI Key: PCSSIENSOYVDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely expressed in the brain, heart, and other tissues. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and cancer.

Mechanism of Action

N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide is a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that is released in response to cellular stress and injury. Adenosine activates the A1 receptor, which inhibits the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. By blocking the A1 receptor, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide increases the release of these neurotransmitters, which can improve motor function, reduce seizure activity, and inhibit the growth of cancer cells.
Biochemical and physiological effects:
N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. In animal models, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to increase the release of dopamine, acetylcholine, and glutamate in the brain. N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has also been shown to reduce the expression of inflammatory cytokines and increase the expression of neuroprotective factors. In addition, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to increase the heart rate and blood pressure in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one limitation of using N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Huntington's disease. Another area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Finally, further studies are needed to better understand the long-term effects of N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide on physiological processes and to optimize its pharmacological properties for clinical use.

Synthesis Methods

N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide can be synthesized using a multistep process starting from 3-nitrobenzoic acid. The first step involves the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid using a reducing agent such as iron powder. The 3-aminobenzoic acid is then reacted with piperidine and sulfur dioxide to form 3-(1-piperidinylsulfonyl)benzoic acid. The final step involves the reaction of 3-(1-piperidinylsulfonyl)benzoic acid with N,N-dimethylpropylamine to form N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to improve motor function and reduce the loss of dopaminergic neurons in animal models. In epilepsy, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to reduce seizure activity and increase the seizure threshold in animal models. In cancer, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to inhibit the growth and metastasis of cancer cells in animal models.

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-19(2)11-7-10-18-17(21)15-8-6-9-16(14-15)24(22,23)20-12-4-3-5-13-20/h6,8-9,14H,3-5,7,10-13H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSSIENSOYVDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(dimethylamino)propyl]-3-(piperidin-1-ylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.